molecular formula C22H26O4 B12424465 Vutiglabridin CAS No. 1800188-47-9

Vutiglabridin

Cat. No.: B12424465
CAS No.: 1800188-47-9
M. Wt: 354.4 g/mol
InChI Key: IUXJXQLTUMGHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vutiglabridin is a synthetic small molecule that is currently in clinical development for the treatment of obesity. It is a structural analog of glabridin, a natural compound found in licorice root. This compound has shown promising results in preclinical and clinical studies, particularly in modulating paraoxonase-1 (PON1) and paraoxonase-2 (PON2), enzymes associated with lipid metabolism and oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vutiglabridin is synthesized through a series of chemical reactions starting from glabridin. The synthetic route involves the modification of the glabridin structure to enhance its biological activity and stability. The key steps include:

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Vutiglabridin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Halogens, alkyl halides.

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of this compound, which have been studied for their enhanced biological activities .

Scientific Research Applications

Vutiglabridin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying lipid metabolism and oxidative stress.

    Biology: Investigated for its role in modulating enzymes like PON1 and PON2.

    Medicine: Explored as a potential therapeutic agent for obesity, hyperlipidemia, and age-related diseases.

Mechanism of Action

Vutiglabridin exerts its effects by modulating the activity of paraoxonase-1 (PON1) and paraoxonase-2 (PON2). These enzymes play a crucial role in lipid metabolism and oxidative stress. This compound binds to PON1 and PON2 with high affinity, enhancing their activity and protecting them from oxidative damage. This leads to improved lipid metabolism, reduced oxidative stress, and potential therapeutic benefits for obesity and related metabolic disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to specifically modulate PON1 and PON2, which are not targeted by other similar compounds. This specificity makes it a promising candidate for the treatment of obesity and related metabolic disorders .

Properties

CAS No.

1800188-47-9

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

2-(8,8-dimethyl-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-3-yl)-5-ethoxyphenol

InChI

InChI=1S/C22H26O4/c1-4-24-16-6-7-17(19(23)12-16)15-11-14-5-8-20-18(21(14)25-13-15)9-10-22(2,3)26-20/h5-8,12,15,23H,4,9-11,13H2,1-3H3

InChI Key

IUXJXQLTUMGHHL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2CC3=C(C4=C(C=C3)OC(CC4)(C)C)OC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.